

The Chemical Architecture of Catharanthine: A Technical Guide

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Compound of Interest

Compound Name: Catharine

Cat. No.: B15562415

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Abstract

Catharanthine, a monoterpenoid indole alkaloid isolated from the medicinal plant *Catharanthus roseus*, is a compound of significant interest in the pharmaceutical industry. Its intricate pentacyclic structure serves as a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine. This technical guide provides a comprehensive overview of the chemical structure of catharanthine, including its spectroscopic properties, experimental protocols for its isolation and structural elucidation, and key synthetic and biosynthetic pathways.

Chemical Structure and Properties

Catharanthine possesses a complex bridged iboga-type alkaloid structure. Its chemical identity is defined by the following identifiers and properties.

Table 1: Chemical Identifiers and Properties of Catharanthine

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0 ^{2,10} .0 ^{4,9} .0 ^{13,18}]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | [1] |
| CAS Number | 2468-21-5 | [1] |
| Molecular Formula | C ₂₁ H ₂₄ N ₂ O ₂ | [1] |
| Molecular Weight | 336.43 g/mol | [1] |
| Melting Point | 126-128 °C | |
| Optical Rotation | [α] _D ²⁷ +29.8° (c 0.9, CHCl ₃) | |
| Appearance | White to off-white crystalline powder | |

Spectroscopic Data

The structural elucidation of catharanthine has been accomplished through various spectroscopic techniques. The following tables summarize key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for Catharanthine (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|----------------------|--------------|------------------------|------------|
| 8.05 | s | N-H (indole) | Ar-H |
| 7.50 | d | 7.8 | |
| 7.20 - 7.05 | m | 3 x Ar-H | |
| 5.85 | s | Olefinic H | |
| 3.75 | s | OCH ₃ | |
| 3.60 - 3.00 | m | Aliphatic Protons | |
| 1.00 | t | 7.5 | |

Table 3: ¹³C NMR Spectroscopic Data for Catharanthine (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |
|----------------------|---------------------------------|
| 175.5 | C=O |
| 136.0 | Ar-C |
| 135.5 | Ar-C |
| 130.0 | Ar-C |
| 128.0 | Ar-C |
| 122.0 | Ar-C |
| 120.0 | Ar-C |
| 118.0 | Ar-C |
| 110.0 | Ar-C |
| 105.0 | Olefinic C |
| 82.0 | Quaternary C |
| 60.0 - 20.0 | Aliphatic C |
| 52.5 | OCH ₃ |
| 12.0 | CH ₂ CH ₃ |

Table 4: Mass Spectrometry Data for Catharanthine

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
|-------------------------------|-----------------|-----------------------------|-----------------------------|
| Electrospray Ionization (ESI) | Positive | 337.1903 [M+H] ⁺ | 144.0805, 93.0698, 173.1069 |

Experimental Protocols

Isolation of Catharanthine from Catharanthus roseus

The following is a representative protocol for the extraction and isolation of catharanthine from the leaves of *C. roseus*.^[2]

Materials:

- Dried leaves of *Catharanthus roseus*
- 0.1 M Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Embonic acid (4,4'-methylene-bis-3-hydroxynaphthalene-2-carboxylic acid)
- Dichloromethane
- Methanol
- Silica gel for column chromatography

Procedure:

- **Extraction:** The dried and powdered leaves of *C. roseus* are extracted with an aqueous 0.1 M HCl solution. This acidic extraction protonates the alkaloids, rendering them soluble in the aqueous medium.
- **Precipitation:** The acidic extract is then treated with an alkaline solution of embonic acid. This results in the precipitation of the alkaloids as their embonate salts, which are largely insoluble in water.
- **Collection:** The precipitate, which is enriched with catharanthine and vindoline embonates, is collected by filtration.
- **Purification:** The crude alkaloid embonate precipitate is further purified using column chromatography on silica gel. A suitable solvent system, such as a gradient of dichloromethane and methanol, is used to separate the individual alkaloids.
- **Crystallization:** The fractions containing catharanthine are collected, the solvent is evaporated, and the residue is crystallized from a suitable solvent like methanol to yield pure

catharanthine.

Structural Elucidation

The definitive structure of catharanthine was established through a combination of chemical degradation and spectroscopic methods, primarily UV, IR, NMR, and mass spectrometry. The absolute configuration was later confirmed by X-ray crystallography of derivatives.

Methodology for Spectroscopic Analysis:

- **UV-Vis Spectroscopy:** A solution of catharanthine in ethanol is prepared and the absorbance is measured over the UV-Vis range (typically 200-400 nm) to determine the wavelengths of maximum absorbance (λ_{max}), which are characteristic of the indole chromophore.
- **Infrared (IR) Spectroscopy:** A sample of catharanthine is prepared as a KBr pellet or as a thin film and the IR spectrum is recorded. Characteristic absorption bands for the N-H (indole), C=O (ester), and C=C (alkene and aromatic) functional groups are identified.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** High-resolution ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl_3) as the solvent. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons and to assign the chemical shifts to specific atoms in the molecule.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its elemental composition. Fragmentation patterns observed in the MS/MS spectrum provide further structural information.

Key Chemical Pathways

Biosynthesis of Catharanthine from Strictosidine

Catharanthine is biosynthesized in *C. roseus* from the central precursor strictosidine.^{[3][4][5]} This multi-step enzymatic pathway involves several key intermediates.



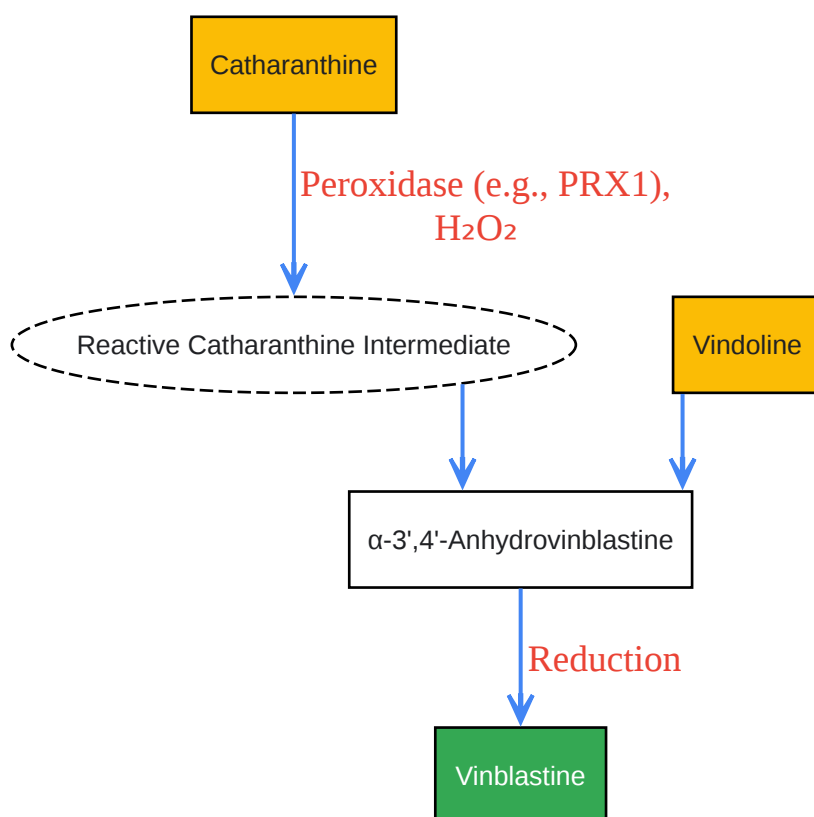
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Biosynthesis of Catharanthine from Strictosidine.

Enzyme abbreviations: SGD (Strictosidine β -D-glucosidase), GS (Geissoschizine Synthase), GO (Geissoschizine Oxidase), Redox1/2 (Reductase enzymes), SAT (Stemmadenine Acetyltransferase), PAS (Precondylocarpine Acetate Synthase), CS (Catharanthine Synthase).

Dimerization of Catharanthine and Vindoline to form Vinblastine

A critical reaction involving catharanthine is its enzymatic coupling with another indole alkaloid, vindoline, to form anhydrovinblastine, a direct precursor to vinblastine.[6][7] This reaction is catalyzed by a peroxidase enzyme.



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